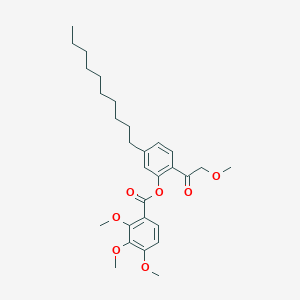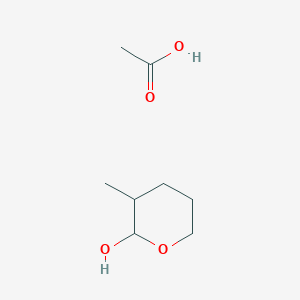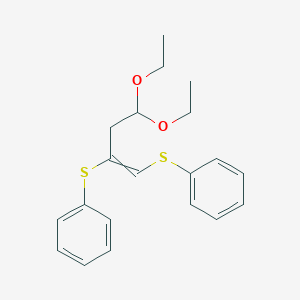![molecular formula C21H28N2O9 B12599910 But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) CAS No. 886206-07-1](/img/structure/B12599910.png)
But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines the properties of but-2-enedioic acid and 1-{2-[(propan-2-yl)oxy]phenyl}piperazine. It is used in various applications, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) typically involves multiple steps of organic reactions. The process begins with the preparation of but-2-enedioic acid, which can be synthesized through the oxidation of but-2-ene using reagents such as potassium permanganate or ozone. The next step involves the preparation of 1-{2-[(propan-2-yl)oxy]phenyl}piperazine, which can be synthesized through the reaction of 2-(propan-2-yl)oxybenzene with piperazine under specific conditions .
Industrial Production Methods
In industrial settings, the production of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) include:
But-2-enedioic acid derivatives: Compounds with similar structures but different substituents on the but-2-enedioic acid moiety.
Piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.
Uniqueness
The uniqueness of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
886206-07-1 |
|---|---|
Molekularformel |
C21H28N2O9 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O.2C4H4O4/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;2*5-3(6)1-2-4(7)8/h3-6,11,14H,7-10H2,1-2H3;2*1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
HALHCWQHBYNANU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1N2CCNCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)

![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)

![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)

![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)



![5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12599879.png)
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)

